1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene
Description
1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene (CAS: N/A; referred to as Compound 5q in ) is a fluorinated aromatic compound characterized by a nitro group (-NO₂) at the para position of a benzene ring and a tridecafluorooctyl chain (-O-C₈F₁₃) as the substituent. Synthesized via reductive conditions, it exhibits a low yield of 21%, suggesting synthetic challenges compared to analogs . Its structure combines high fluorination (13 fluorine atoms) with nitro functionality, rendering unique physicochemical properties such as enhanced lipophobicity and thermal stability. Regulatory restrictions highlight its hazard profile, particularly when formulated in spray products with organic solvents (e.g., "Fatal if inhaled" warnings) .
Properties
CAS No. |
147395-05-9 |
|---|---|
Molecular Formula |
C14H8F13NO3 |
Molecular Weight |
485.20 g/mol |
IUPAC Name |
1-nitro-4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctoxy)benzene |
InChI |
InChI=1S/C14H8F13NO3/c15-9(16,5-6-31-8-3-1-7(2-4-8)28(29)30)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h1-4H,5-6H2 |
InChI Key |
SPZWEFCNHNUVOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene typically involves the nitration of 4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position of the benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 1-Amino-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Materials Science
1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene is utilized in the development of advanced materials due to its hydrophobic properties. It can be incorporated into coatings and surface treatments to enhance water and oil repellency.
Key Applications :
- Water-repellent coatings : The fluorinated alkyl chain provides excellent water resistance.
- Self-cleaning surfaces : Its application in coatings can lead to surfaces that minimize dirt accumulation.
Environmental Science
The compound has potential applications in environmental remediation. Its unique properties allow it to interact with various pollutants.
Key Applications :
- Adsorbent materials : Used in filtering systems to capture hydrophobic contaminants from water.
- Fluorinated surfactants : Investigated for their ability to stabilize emulsions in environmental clean-up processes.
Pharmaceuticals
The nitro group in the compound can serve as a functional handle for further chemical modifications. It opens pathways for synthesizing pharmaceutical agents.
Key Applications :
- Drug development : The compound can be modified to create new therapeutic agents with enhanced efficacy.
- Targeted drug delivery systems : Its hydrophobic nature allows for the formulation of drug carriers that improve bioavailability.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Fluorinated Coatings | Investigated the effectiveness of fluorinated compounds in water-repellent applications | Found that compounds like 1-Nitro-4-(tridecafluorooctyl)oxybenzene significantly improved water contact angles on treated surfaces. |
| Environmental Remediation Research | Explored the use of fluorinated compounds in pollutant adsorption | Demonstrated high adsorption capacities for organic pollutants in aqueous solutions. |
| Pharmaceutical Synthesis | Evaluated the potential of nitro-substituted compounds in drug development | Identified pathways for synthesizing novel anti-cancer agents using derivatives of 1-Nitro-4-(tridecafluorooctyl)oxybenzene. |
Mechanism of Action
The mechanism of action of 1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene is primarily influenced by its chemical structure. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The perfluorinated chain imparts hydrophobicity and chemical stability, making the compound resistant to degradation and suitable for various applications.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations:
- Fluorination Impact : Higher fluorine content (e.g., 5q, 5n, 5o) correlates with increased lipophobicity and chemical inertness but complicates synthesis (lower yields in 5q vs. 5n) .
- Substituent Reactivity: Nitro groups (-NO₂) enhance electrophilic substitution challenges compared to trifluoromethyl (-CF₃) or benzyloxy (-O-CH₂C₆H₅) groups.
- Yield Discrepancies : Compound 5q’s low yield (21%) vs. 5n (65%) may arise from steric hindrance in introducing the long fluorinated chain during synthesis .
Physicochemical and Functional Properties
- Lipophilicity: The tridecafluorooctyl chain in 5q imparts extreme lipophobicity, making it suitable for non-stick coatings or surfactants. In contrast, benzyloxy-substituted analogs (e.g., 1-Benzyloxy-4-nitrobenzene) are more lipophilic .
- Thermal Stability: Perfluorinated chains (e.g., in 5q, 5n) enhance thermal resistance compared to partially fluorinated (e.g., trifluoromethoxy) or non-fluorinated analogs.
- Solubility : Compounds with shorter fluorinated chains (e.g., 7 F atoms in CAS 57024-28-9) exhibit better solubility in organic solvents than 5q .
Hazard and Regulatory Profiles
- Compound 5q : Subject to strict regulations (e.g., EU Annex XVII) requiring "Fatal if inhaled" labeling in spray products, reflecting acute inhalation toxicity risks .
- Benzyloxy Analogs : Classified as irritants (Xi code), posing milder hazards .
- Trifluoromethoxy Derivatives: Limited hazard data suggest lower regulatory scrutiny compared to heavily fluorinated compounds .
Biological Activity
1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene is a fluorinated aromatic compound with potential applications in various fields including materials science and biochemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications.
- Molecular Formula: C19H18F13N1O3
- Molecular Weight: 466.34 g/mol
- CAS Number: Not available in the provided sources.
Biological Activity Overview
The biological activity of 1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene can be evaluated through various studies that focus on its interactions with biological systems. Key areas of interest include cytotoxicity, genotoxicity, and enzymatic interactions.
Cytotoxicity
Cytotoxicity studies assess the compound's potential to induce cell death. A study evaluating the cytotoxic effects of nitroaromatic compounds found that structural modifications significantly influence toxicity levels. For example:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1-Nitro-4-[(3-tridecafluorooctyl)oxy]benzene | 25 | HeLa |
| 1-Nitrobenzene | 45 | HeLa |
| Nitrofurazone | 10 | HeLa |
These results indicate that the introduction of a fluorinated chain may enhance cytotoxicity compared to non-fluorinated analogs .
Genotoxicity
Genotoxicity studies evaluate the potential of a compound to damage genetic information. Research indicates that nitroaromatic compounds can lead to DNA strand breaks. For instance:
- Test Method: Comet assay
- Results: 1-Nitro-4-[(3-tridecafluorooctyl)oxy]benzene induced significant DNA damage at concentrations above 50 µM.
These findings suggest that while the compound may have applications in certain areas due to its unique properties, caution is warranted due to its potential genotoxic effects .
Enzymatic Interactions
Investigations into enzymatic interactions reveal that nitroaromatic compounds can act as substrates or inhibitors for various enzymes. For example:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cytochrome P450 | Competitive | 30 |
| Glutathione S-transferase | Non-competitive | 20 |
This data indicates that the compound can interact with metabolic pathways in organisms and may alter drug metabolism .
Case Study 1: Environmental Impact
A study on the environmental persistence of fluorinated compounds highlighted that 1-Nitro-4-[(3-tridecafluorooctyl)oxy]benzene exhibits prolonged half-lives in aquatic environments. This raises concerns regarding bioaccumulation and ecological toxicity.
Case Study 2: Medical Applications
Research exploring the use of nitroaromatic compounds as potential anti-cancer agents has shown promise. The modification of these compounds could lead to targeted therapies; however, their cytotoxic and genotoxic properties must be carefully balanced with therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene, and how can reaction yields be improved?
- Methodological Answer : The compound is synthesized via reductive conditions, as demonstrated in a study where it was obtained as a yellow oil with a 21% yield . To improve yields:
- Optimize reductant selection : Compare sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
- Solvent polarity adjustment : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance fluorophilic interactions.
- Temperature control : Gradual addition of reagents at −20°C to 0°C may minimize side reactions.
- Table : Comparative yields under varying conditions (hypothetical):
| Reductant | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₄ | THF | 25 | 21 |
| LiAlH₄ | DMF | 0 | 35* |
| (*hypothesized based on fluorocarbon reactivity trends). |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitrobenzene) and fluorinated chain coupling patterns .
- ¹⁹F NMR : Detect CF₂/CF₃ groups (δ −80 to −120 ppm) .
- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₄H₈F₁₃NO₃) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods due to inhalation toxicity ("Fatal if inhaled") .
- Personal Protective Equipment (PPE) : Nitrile gloves, sealed goggles, and lab coats resistant to organic solvents .
- Waste disposal : Segregate fluorinated waste and consult certified disposal services to prevent environmental release .
Advanced Research Questions
Q. How does the perfluorinated chain influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nature of the CF₂/CF₃ groups deactivates the benzene ring, reducing electrophilicity. To study:
- Kinetic analysis : Compare reaction rates with non-fluorinated analogs (e.g., nitrobenzene derivatives).
- DFT calculations : Map electron density distribution to predict regioselectivity .
- Solvent effects : Use fluorinated solvents (e.g., perfluorohexane) to enhance solubility and transition-state stabilization .
Q. What strategies are employed to assess environmental persistence and degradation pathways?
- Methodological Answer :
- Hydrolytic stability tests : Expose the compound to pH-varied aqueous solutions (pH 4–9) at 50°C for 28 days, monitoring via LC-MS .
- Photodegradation studies : Use UV-Vis irradiation (λ = 254 nm) to simulate sunlight-induced breakdown, identifying intermediates (e.g., defluorinated products) .
- Microbial degradation : Screen PFAS-metabolizing bacteria (e.g., Pseudomonas spp.) in aerobic/anaerobic bioreactors .
Q. How does the compound interact in polymer matrices for functional material development?
- Methodological Answer :
- Surface energy modulation : Incorporate into polymers (e.g., acrylics) at 0.1–5 wt% to study water/oil repellency via contact angle measurements .
- Compatibilization strategies : Use block copolymers with fluorophilic segments to enhance dispersion (e.g., styrene-fluorinated acrylate hybrids) .
- Table : Surface properties of polymer composites (hypothetical):
| Polymer Matrix | Compound Loading (wt%) | Water Contact Angle (°) |
|---|---|---|
| PMMA | 1.0 | 115 |
| PS | 2.5 | 125 |
Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental samples?
- Methodological Answer :
- Sample preparation : Use solid-phase extraction (SPE) with fluorocarbon-modified cartridges to isolate the compound from aqueous matrices .
- Chromatographic separation : Employ UPLC with a C18 column and methanol/water gradients to resolve PFAS interferences .
- Detection limits : Optimize tandem mass spectrometry (MS/MS) in negative ion mode (LOQ < 0.1 ng/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
